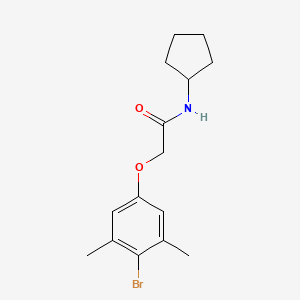![molecular formula C20H24N2O3 B5859545 N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as DPNB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPNB belongs to the class of amides and is structurally similar to other compounds that have been used as drugs for various medical conditions.
Mécanisme D'action
DPNB exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, DPNB reduces the production of prostaglandins, leading to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects
DPNB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules that play a key role in inflammation. Additionally, DPNB has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPNB in lab experiments is that it has been extensively studied and characterized, making it a well-understood compound. Additionally, DPNB has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for use in lab experiments. However, one limitation of using DPNB is that it can be difficult to synthesize in large quantities, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research on DPNB. One area of research could be to further investigate its potential use in the treatment of neurodegenerative diseases. Additionally, research could be done to investigate the potential use of DPNB in combination with other compounds for the treatment of pain and inflammation. Finally, research could be done to develop more efficient methods for the synthesis of DPNB, which could make it more widely available for use in lab experiments.
Méthodes De Synthèse
DPNB is synthesized by a multistep process involving the reaction of 2,4-dimethylphenol with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobutyric acid to form DPNB.
Applications De Recherche Scientifique
DPNB has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever. Additionally, DPNB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-7-9-17(10-8-16)22-20(24)13-25-18-11-6-14(2)12-15(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIJXWQRNZJSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)





![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)

![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)

![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)